molecular formula C22H16FN3O2 B12276496 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12276496
M. Wt: 373.4 g/mol
InChI Key: IJQNPIKUTADONO-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene core substituted with a 5-fluoro-2-methylphenyl imino group at position 2 and a pyridin-2-yl carboxamide at position 2. Its structure combines a bicyclic chromene system with fluorinated and heteroaromatic substituents, which are strategically positioned to modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C22H16FN3O2/c1-14-9-10-16(23)13-18(14)25-22-17(12-15-6-2-3-7-19(15)28-22)21(27)26-20-8-4-5-11-24-20/h2-13H,1H3,(H,24,26,27)

InChI Key

IJQNPIKUTADONO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-fluoro-2-methylbenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate is then reacted with 3-carboxychromene under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular structure can be represented as follows:

C17H15F1N2O2C_{17}H_{15}F_{1}N_{2}O_{2}

Key Features

  • Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity and biological activity.
  • Chromene Backbone : This structure is known for its role in various natural products and synthetic pharmaceuticals.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. In particular, studies have focused on the compound's ability to inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that the compound showed potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 1 to 10 µM, indicating strong antiproliferative effects.
    Cell LineIC50 (µM)Reference
    A-4315.0
    Jurkat T cells3.5
    U2517.0

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound interacts with various receptors, including P2Y6R, which is implicated in inflammatory responses and cancer pathways.

Other Biological Activities

Beyond anticancer effects, (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been investigated for:

  • Antimicrobial Activity : Exhibiting efficacy against certain bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli15 µg/mL
    S. aureus10 µg/mL

Toxicity Profile

The compound has shown low toxicity in preliminary studies, making it a candidate for further development in therapeutic applications.

Synthesis and Characterization

The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be achieved through several organic reactions involving functional group transformations. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces tumor size significantly compared to controls.
    • Tumor Reduction : Average tumor size decreased by approximately 40% after treatment over four weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its substituents:

  • 5-Fluoro-2-methylphenyl imino group: Introduces fluorine (electron-withdrawing) and a methyl group (electron-donating), creating a balance between lipophilicity and metabolic stability.
Key Comparisons:

Compound from : (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide (CAS 1327184-24-6) Structural Differences:

  • Imino group: 2-fluoro-5-methylphenyl (vs. 5-fluoro-2-methylphenyl in the target), altering steric and electronic profiles.
  • Carboxamide : Furan-2-ylmethyl (oxygen-containing heterocycle) vs. pyridin-2-yl (nitrogen-containing heterocycle).
  • Molecular Weight: 392.4 g/mol (vs. ~375.4 g/mol for the target), reflecting differences in substituents.

Compounds from : 2-Imino-N-phenyl-2H-chromene-3-carboxamide derivatives Example: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3)

  • Core structure: Tetrahydrochromene fused with pyrimidinone.
  • Substituents : Chlorinated benzylidene and benzamide groups, emphasizing halogen-driven lipophilicity and steric bulk.
    • Biological Relevance : Such derivatives exhibit antifungal and antitumor activities, suggesting that halogenation and fused heterocycles enhance target engagement .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound Compound (Example)
Molecular Formula C21H15FN3O2 (estimated) C22H17FN2O4 C20H15Cl2N3O2
Molecular Weight (g/mol) ~375.4 392.4 408.3
Key Substituents 5-Fluoro-2-methylphenyl, pyridin-2-yl 2-Fluoro-5-methylphenyl, furan-2-ylmethyl, 7-hydroxy 2-Chlorobenzylidene, benzamide
Polarity Moderate (pyridine enhances polarity) High (hydroxy group) Low (chlorine, benzamide)
Metabolic Stability Likely high (fluorine, methyl) Moderate (hydroxy may undergo conjugation) High (chlorine reduces oxidation)

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